molecular formula C14H11BrN2O3S2 B3017259 5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 895437-60-2

5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3017259
CAS No.: 895437-60-2
M. Wt: 399.28
InChI Key: PBSBRMOEBLKEGI-UHFFFAOYSA-N
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Description

5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also contains a benzothiazole moiety with dimethoxy substitutions

Scientific Research Applications

5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular processes.

    Medicine: The compound’s structure suggests potential as a pharmacophore in drug discovery, particularly for targeting specific proteins or pathways.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Future Directions

Thiazole and its derivatives have been the focus of medicinal chemists due to their wide range of biological activities . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like azides or nitriles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the bromine-substituted thiophene ring and the dimethoxy-benzothiazole moiety in 5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide provides distinct chemical properties and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S2/c1-19-8-5-7-11(6-9(8)20-2)22-14(16-7)17-13(18)10-3-4-12(15)21-10/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSBRMOEBLKEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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